3-Butenoic acid, 2-oxo-4-phenyl-

Catalog No.
S9092593
CAS No.
M.F
C10H8O3
M. Wt
176.17 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Butenoic acid, 2-oxo-4-phenyl-

Product Name

3-Butenoic acid, 2-oxo-4-phenyl-

IUPAC Name

2-oxo-4-phenylbut-3-enoic acid

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C10H8O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

YQOUMBVFEWZLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C(=O)O

3-Butenoic acid, 2-oxo-4-phenyl- is an organic compound with the molecular formula C10H8O3C_{10}H_8O_3 and a molecular weight of 176.17 g/mol. It is a derivative of butenoic acid characterized by a phenyl group and a keto group at specific positions on the carbon chain. This compound is also known as benzoylpyruvic acid and is recognized for its unique structural features that contribute to its chemical reactivity and biological activity .

Typical of carboxylic acids and ketones. Key reactions include:

  • Aldol Condensation: This reaction can occur when the compound reacts with aldehydes or ketones in the presence of a base, leading to the formation of β-hydroxy ketones or aldehydes.
  • Decarboxylation: Under certain conditions, this compound may lose carbon dioxide, resulting in smaller carbon chain products.
  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, which are important in various applications .

Research indicates that 3-butenoic acid, 2-oxo-4-phenyl- exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: The compound has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Enzyme Inhibition: It interacts with specific enzymes, potentially serving as a lead compound in drug development. Its structural features allow it to bind effectively to enzyme active sites .

Several synthetic routes have been developed for producing 3-butenoic acid, 2-oxo-4-phenyl-. Notable methods include:

  • Grignard Reaction: This involves reacting phenylacetaldehyde with pyruvic acid in the presence of magnesium to form the desired compound. This method is efficient but requires careful control of reaction conditions to optimize yield .
  • Aldol Condensation: The compound can be synthesized through aldol condensation between phenylacetone and acetaldehyde, followed by dehydration and oxidation steps.
  • Direct Esterification: Using appropriate alcohols and carboxylic acids under acidic conditions can also yield this compound effectively .

3-butenoic acid, 2-oxo-4-phenyl- has diverse applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs due to its biological activity.
  • Agriculture: The compound has potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Chemical Industry: It is utilized in synthesizing fragrances and flavor compounds owing to its unique aromatic characteristics .

Studies on the interactions of 3-butenoic acid, 2-oxo-4-phenyl- with biological targets have revealed:

  • Binding Affinity: The presence of both hydroxyl and phenyl groups enhances its binding affinity towards various enzymes, suggesting potential therapeutic applications.
  • Mechanism of Action: Research indicates that it may act as an inhibitor for specific metabolic pathways, which could be exploited for drug design .

3-butenoic acid, 2-oxo-4-phenyl- shares similarities with several related compounds. Here are some notable comparisons:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-Pyridinecarboxylic AcidC6H5NO2C_6H_5NO_2Contains a nitrogen atom; used in pharmaceuticalsNitrogen heteroatom provides different reactivity
Benzoylpyruvic AcidC10H10O3C_{10}H_{10}O_3Similar structure; used in similar applicationsDifferent functional groups affect biological activity
Cinnamic AcidC9H8O2C_9H_8O_2Known for anti-inflammatory propertiesLacks keto group; different mechanism of action

These compounds exhibit varying degrees of biological activity and reactivity due to differences in their functional groups and structural configurations. The unique combination of a phenyl group and a keto group in 3-butenoic acid, 2-oxo-4-phenyl-, distinguishes it from these similar compounds while enhancing its potential applications in medicine and agriculture.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.047344113 g/mol

Monoisotopic Mass

176.047344113 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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